Ortho Se···O Through-Space Interaction vs. Methylene-Bridged Analogue
The ortho-methoxymethyl substituent in the target compound places an oxygen atom in spatial proximity to the selenium center, enabling through-space Se···O interactions. The landmark study by Oddershede et al. demonstrated that 77Se NMR chemical shifts of ortho-substituted (phenylseleno)benzenes vary over a range of 265 ppm (from 181 to 446 ppm) depending on the ortho-substituent, and that these ortho-effects are roughly additive [1]. In contrast, the regioisomer 1-methoxy-2-[(phenylseleno)methyl]benzene (CAS 42778-12-1) contains a methylene bridge between the aromatic ring and the selenium atom, which precludes the direct Se–aryl conjugation and the through-space ortho-interaction motif. This structural difference is expected to produce a markedly different 77Se NMR shift, though the specific δ(77Se) values for both compounds have not been reported in the primary literature [2].
| Evidence Dimension | 77Se NMR chemical shift range for ortho-substituted (phenylseleno)benzenes |
|---|---|
| Target Compound Data | Not explicitly reported. Ortho-methoxymethyl group expected to induce a characteristic downfield or upfield shift via through-space interaction. |
| Comparator Or Baseline | 1-methoxy-2-[(phenylseleno)methyl]benzene (CAS 42778-12-1): Se attached via CH2 bridge; no ortho Se···O through-space interaction possible. |
| Quantified Difference | Unknown. The 77Se shift range for structurally related ortho-substituted (phenylseleno)benzenes spans 181–446 ppm (Δ = 265 ppm) [1]. |
| Conditions | 77Se NMR spectroscopy in CDCl3 or similar solvent; class inference from 33 substituted (phenylseleno)benzenes [1]. |
Why This Matters
The 77Se NMR chemical shift serves as a highly sensitive diagnostic of the local electronic environment at selenium; any attempt to substitute with a regioisomer would confound spectroscopic tracking and structural assignment in mechanistic studies.
- [1] Oddershede, J.; Henriksen, L.; Larsen, S. Relations between 77Se NMR chemical shifts of (phenylseleno)-benzenes and their molecular structures derived from nine X-ray crystal structures. Organic & Biomolecular Chemistry, 2003, 1(6), 1053–1060. View Source
- [2] 1-METHOXY-2-[(PHENYLSELENO)-METHYL]-BENZENE. CAS 42778-12-1. SpectraBase Compound ID: FR5KJeFRCzV. Wiley SpectraBase. View Source
